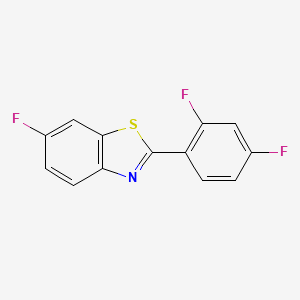![molecular formula C27H18OS2 B14193839 3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran CAS No. 832077-42-6](/img/structure/B14193839.png)
3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([2,2’-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran: is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique photochromic properties, which means they can change color when exposed to light. This particular compound has a structure that includes a naphthopyran core, a phenyl group, and a bithiophene moiety, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-([2,2’-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method is the condensation reaction between a naphthol derivative and a suitable aldehyde in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial synthesis of such compounds .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the phenyl or bithiophene groups can be substituted with various functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Halogens, sulfonic acids, Lewis acids as catalysts.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized naphthopyrans with various substituents on the phenyl or bithiophene groups
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-([2,2’-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran is used as a photochromic material in the development of smart coatings and inks. Its ability to change color upon exposure to light makes it valuable in creating responsive surfaces.
Biology: The compound has potential applications in biological imaging and as a molecular probe. Its photochromic properties allow for the visualization of dynamic processes in biological systems.
Medicine: In medicine, derivatives of this compound are being explored for their potential use in drug delivery systems. The ability to control the release of drugs through light exposure offers a novel approach to targeted therapy.
Industry: Industrially, the compound is used in the manufacture of photochromic lenses and other optical devices. Its stability and responsiveness to light make it an ideal candidate for such applications .
Wirkmechanismus
The mechanism of action of 3-([2,2’-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran involves the reversible ring-opening reaction upon exposure to light. This reaction leads to the formation of intensely colored merocyanine dyes. The molecular targets include the naphthopyran core, which undergoes structural changes, and the pathways involved are primarily photochemical in nature .
Vergleich Mit ähnlichen Verbindungen
2-Pyrone and its derivatives: These compounds share a similar cyclic structure and exhibit comparable photochromic properties.
Pyrano[3,2-b]pyran derivatives: These compounds also undergo similar chemical reactions and have applications in various fields.
Uniqueness: What sets 3-([2,2’-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran apart is its unique combination of a naphthopyran core with a bithiophene moiety. This structure provides enhanced stability and a broader range of photochromic responses compared to other similar compounds .
Eigenschaften
CAS-Nummer |
832077-42-6 |
|---|---|
Molekularformel |
C27H18OS2 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
3-phenyl-3-(5-thiophen-2-ylthiophen-2-yl)benzo[f]chromene |
InChI |
InChI=1S/C27H18OS2/c1-2-8-20(9-3-1)27(26-15-14-25(30-26)24-11-6-18-29-24)17-16-22-21-10-5-4-7-19(21)12-13-23(22)28-27/h1-18H |
InChI-Schlüssel |
MNTFCNMYPKWTGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=C(S5)C6=CC=CS6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)
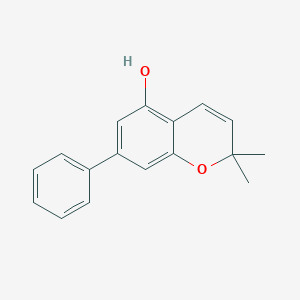
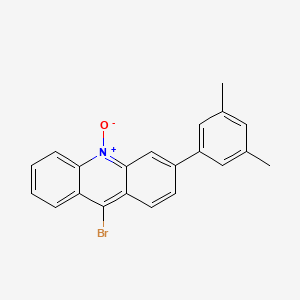
![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)
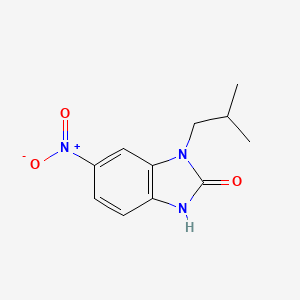
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)
![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)
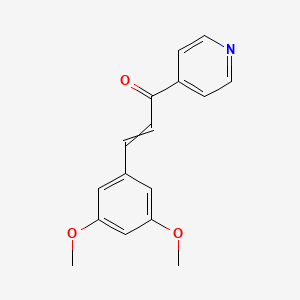
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
